Glycosidase-IN-1

描述

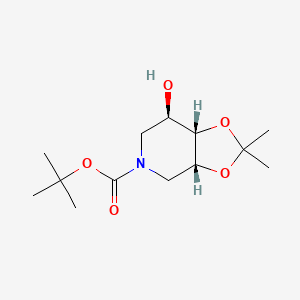

Structure

3D Structure

属性

分子式 |

C13H23NO5 |

|---|---|

分子量 |

273.33 g/mol |

IUPAC 名称 |

tert-butyl (3aR,7R,7aS)-7-hydroxy-2,2-dimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyridine-5-carboxylate |

InChI |

InChI=1S/C13H23NO5/c1-12(2,3)19-11(16)14-6-8(15)10-9(7-14)17-13(4,5)18-10/h8-10,15H,6-7H2,1-5H3/t8-,9-,10+/m1/s1 |

InChI 键 |

RPFDMDWEBWOMNO-BBBLOLIVSA-N |

手性 SMILES |

CC1(O[C@@H]2CN(C[C@H]([C@@H]2O1)O)C(=O)OC(C)(C)C)C |

规范 SMILES |

CC1(OC2CN(CC(C2O1)O)C(=O)OC(C)(C)C)C |

产品来源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Glycosidase Inhibitor 1-Deoxynojirimycin

Disclaimer: Initial searches for a compound specifically named "Glycosidase-IN-1" did not yield any results in publicly available scientific literature. Therefore, this guide focuses on a well-characterized and potent glycosidase inhibitor, 1-Deoxynojirimycin (B1663644) (DNJ) , as a representative example to fulfill the detailed technical requirements of the original request.

Introduction

1-Deoxynojirimycin (DNJ), a polyhydroxylated piperidine (B6355638) alkaloid, is a prominent natural product with significant therapeutic potential.[1] It is primarily known as a potent inhibitor of α-glucosidases, enzymes responsible for the breakdown of complex carbohydrates.[1] The journey of DNJ began with the discovery of its parent compound, nojirimycin (B1679825), in the 1960s from Streptomyces species. The chemical reduction of nojirimycin led to the synthesis of the more stable 1-deoxynojirimycin.[2] However, its independent isolation from the roots of the mulberry tree (Morus alba) in 1976 was a pivotal moment in its research trajectory.[2] Initially recognized for its antibiotic properties, subsequent investigations revealed its potent inhibitory activity against α-glucosidases, laying the foundation for its development as an anti-hyperglycemic agent.[2]

Structurally similar to D-glucose, DNJ competitively inhibits α-glucosidases in the small intestine, which delays glucose absorption and reduces postprandial hyperglycemia. Beyond its anti-diabetic properties, DNJ and its derivatives have demonstrated a broad spectrum of biological activities, including antiviral (notably anti-HIV), anti-obesity, and potential anticancer effects. This has spurred extensive research into its chemical synthesis and the development of novel derivatives with enhanced potency and selectivity.

Quantitative Biological Data

The inhibitory potency of 1-Deoxynojirimycin and its derivatives against various glycosidases is a critical measure of their therapeutic potential. This data is typically presented as the half-maximal inhibitory concentration (IC₅₀) or the inhibitor constant (Kᵢ).

| Compound | Enzyme | Organism/Source | IC₅₀ (µM) | Kᵢ (µM) | Reference |

| 1-Deoxynojirimycin (DNJ) | α-Glucosidase | Yeast | 35 | 25 | |

| 1-Deoxynojirimycin (DNJ) | β-Glucosidase | - | 71 | - | |

| 1-Deoxynojirimycin (DNJ) | α-Glucosidase | - | 8.15 ± 0.12 | - | |

| DNJ Derivative 6 | α-Glucosidase | - | 0.51 ± 0.02 | - | |

| N-Butyl-DNJ (NB-DNJ) | GBA1 (Lysosomal β-glucosidase) | Recombinant Human | - | 34 | |

| N-Butyl-DNJ (NB-DNJ) | GBA2 (Non-lysosomal β-glucosidase) | - | - | 48.3 ± 0.2 | |

| N-Butyl-DNJ (NB-DNJ) | α-Glucosidase | - | - | 515 ± 19 | |

| 1-Deoxynojirimycin (DNJ) | Amylo-1,6-glucosidase (1,6-GL) | - | 0.16 | - |

Experimental Protocols

Chemical Synthesis of 1-Deoxynojirimycin Derivatives

The following is a general procedure for the N-alkylation of 1-deoxynojirimycin to create derivatives with potentially enhanced biological activity.

Materials:

-

1-Deoxynojirimycin (DNJ)

-

Desired alkyl bromide or bromoalkyl intermediate

-

Potassium carbonate (K₂CO₃)

-

Anhydrous Dimethylformamide (DMF)

-

Acetone

-

Ethyl acetate

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Synthesis of Bromoalkyl Intermediate (if necessary): In some cases, a bifunctional linker is first attached to another molecule before reacting with DNJ.

-

N-Alkylation Reaction:

-

To a solution of the bromoalkyl intermediate (or the desired alkyl bromide) in anhydrous DMF, add K₂CO₃ and 1-deoxynojirimycin.

-

The reaction mixture is stirred at 80 °C overnight.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

-

Purification:

-

The crude product is purified by silica gel column chromatography.

-

-

Characterization:

-

The structure of the synthesized compounds is confirmed by nuclear magnetic resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) and high-resolution mass spectrometry (HRMS).

-

Purity is assessed by high-performance liquid chromatography (HPLC).

-

In Vitro α-Glucosidase Inhibition Assay

This protocol outlines the steps to determine the inhibitory activity of DNJ and its derivatives against α-glucosidase.

Materials:

-

α-Glucosidase solution (e.g., from baker's yeast) in potassium phosphate (B84403) buffer (0.1 M, pH 6.8)

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG) solution (5 mM) in the same buffer

-

1-Deoxynojirimycin (DNJ) or test compound solution at various concentrations

-

Sodium carbonate (Na₂CO₃) solution (0.1 M)

-

96-well microplate

-

Microplate reader

Procedure:

-

Assay Setup:

-

In a 96-well plate, add 50 µL of potassium phosphate buffer (for control) or 50 µL of varying concentrations of the test compound.

-

Add 50 µL of the α-glucosidase solution to all wells except for the blanks.

-

Add 50 µL of potassium phosphate buffer to the blank wells.

-

-

Pre-incubation: Pre-incubate the plate at 37 °C for 5-15 minutes.

-

Reaction Initiation: Initiate the reaction by adding 50 µL of the pNPG substrate solution to each well.

-

Incubation: Incubate the plate at 37 °C for a defined period (e.g., 20-30 minutes).

-

Reaction Termination: Stop the reaction by adding 50 µL of the Na₂CO₃ solution.

-

Measurement: Measure the absorbance of the released p-nitrophenol at 405 nm using a microplate reader.

-

Calculation: The percentage of inhibition is calculated using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] x 100

Signaling Pathways and Mechanisms of Action

Inhibition of N-linked Glycan Processing

One of the primary antiviral mechanisms of DNJ is the inhibition of α-glucosidases I and II in the endoplasmic reticulum (ER). These enzymes are crucial for the proper folding of viral glycoproteins. By inhibiting these enzymes, DNJ disrupts the trimming of glucose residues from N-linked glycans, leading to misfolded glycoproteins and the production of non-infectious viral particles.

Activation of Insulin (B600854) Signaling Pathway

DNJ has been shown to improve insulin sensitivity by activating the insulin signaling pathway in skeletal muscle. This involves the phosphorylation of key proteins in the PI3K/AKT pathway, leading to the translocation of GLUT4 to the cell membrane and increased glucose uptake.

References

Unveiling the Target of Glycosidase-IN-1: A Technical Guide to α-Glycosidase Inhibition

For Immediate Release

This technical guide provides an in-depth analysis of "Glycosidase-IN-1," identifying its primary target as α-glucosidase and detailing its inhibitory effects. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of the inhibitor's characteristics, the implicated biological pathways, and the experimental methodologies for its study.

Executive Summary

This compound, identified as compound MZ7, is a potent inhibitor of α-glycosidase with a high degree of specificity.[1] Its primary mechanism of action involves the competitive inhibition of α-glucosidase I, a key enzyme in the N-linked glycosylation pathway. This inhibition disrupts the proper folding and maturation of glycoproteins, presenting a promising avenue for therapeutic intervention in various diseases, including diabetes and viral infections. This guide summarizes the quantitative data on this compound's inhibitory activity, provides detailed experimental protocols for its characterization, and visualizes the relevant biological pathways.

Identification of the Target Glycosidase

This compound is a potent inhibitor of α-glycosidase, an enzyme crucial for the hydrolysis of glycosidic bonds in carbohydrates.[1] Specifically, it targets α-glucosidase I, which is located in the endoplasmic reticulum and plays a critical role in the initial steps of the N-linked glycosylation pathway. This pathway is essential for the proper folding, stability, and function of a vast number of proteins in eukaryotic cells.[2][3][4][5]

Quantitative Inhibitory Profile of this compound

The inhibitory potency of this compound (compound MZ7) has been quantified against its primary target and other enzymes. The data is summarized in the table below.

| Target Enzyme | Inhibitor | IC50 | Ki | Reference |

| α-Glycosidase | This compound (MZ7) | 44.72 nM | 41.74 nM | [1] |

| Human Carbonic Anhydrase I (hCA I) | This compound (MZ7) | 104.87 nM | [1] | |

| Human Carbonic Anhydrase II (hCA II) | This compound (MZ7) | 100.04 nM | [1] | |

| Acetylcholinesterase (AChE) | This compound (MZ7) | 654.87 nM | [1] |

Signaling Pathway: N-Linked Glycosylation

The inhibition of α-glucosidase I by this compound directly impacts the N-linked glycosylation pathway. This pathway is a critical post-translational modification process that ensures the correct folding and function of many secreted and membrane-bound proteins.

Experimental Protocols

In Vitro α-Glucosidase Inhibitory Assay

This protocol is adapted from standard colorimetric assays used to determine α-glucosidase activity and inhibition.[6][7][8][9][10][11]

Materials:

-

α-Glucosidase from Saccharomyces cerevisiae

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG) as substrate

-

This compound (or other test compounds)

-

0.1 M Phosphate buffer (pH 6.8)

-

0.1 M Sodium carbonate (Na2CO3) solution

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a solution of α-glucosidase (e.g., 1 U/mL) in 0.1 M phosphate buffer.

-

Prepare various concentrations of this compound in a suitable solvent (e.g., DMSO), then dilute in phosphate buffer.

-

In a 96-well microplate, add 20 µL of the α-glucosidase solution to each well.

-

Add 20 µL of different concentrations of the this compound solution to the respective wells. For the control, add 20 µL of the buffer/solvent.

-

Incubate the plate at 37°C for 10 minutes.

-

To initiate the reaction, add 40 µL of pNPG solution (e.g., 0.375 mM in phosphate buffer) to each well.

-

Incubate the plate at 37°C for 30 minutes.

-

Stop the reaction by adding 80 µL of 0.1 M Na2CO3 solution to each well.

-

Measure the absorbance of the yellow-colored p-nitrophenol product at 405 nm using a microplate reader.

-

The percentage of inhibition is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

-

The IC50 value can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Experimental Workflow for Target Identification and Validation

The following diagram illustrates a typical workflow for identifying and validating the target of a novel glycosidase inhibitor.

Conclusion

This compound is a potent and specific inhibitor of α-glucosidase I, a critical enzyme in the N-linked glycosylation pathway. Its ability to disrupt this pathway highlights its potential as a valuable research tool and a lead compound for the development of novel therapeutics. The data and protocols presented in this guide provide a solid foundation for further investigation into the biological effects and therapeutic applications of this compound and other related α-glucosidase inhibitors.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Emerging roles of N-linked glycosylation in brain physiology and disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. N-linked Glycosylation vs. O-linked Glycosylation - Creative Proteomics [creative-proteomics.com]

- 4. Biosynthesis of N-linked Glycoproteins - Creative Biolabs [creative-biolabs.com]

- 5. N-Linked Glycosylation Process - Creative Proteomics [creative-proteomics.com]

- 6. assaygenie.com [assaygenie.com]

- 7. sigmaaldrich.cn [sigmaaldrich.cn]

- 8. 3.11. α-Glucosidase Inhibitory Activity Assay [bio-protocol.org]

- 9. abcam.cn [abcam.cn]

- 10. Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. In vitro α-glucosidase inhibitory activity of Tamarix nilotica shoot extracts and fractions | PLOS One [journals.plos.org]

"Glycosidase-IN-1" chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activities of two distinct compounds referred to as "Glycosidase-IN-1." This document clarifies the identity of these molecules, presenting their chemical data, synthesis methodologies, and relevant biological experimental protocols in a structured format for researchers and drug development professionals.

Introduction to Glycosidases

Glycosidases, also known as glycoside hydrolases, are a ubiquitous class of enzymes that catalyze the hydrolysis of glycosidic bonds in carbohydrates, glycoproteins, and glycolipids.[1] These enzymes are crucial for a myriad of biological processes, including digestion, lysosomal catabolism of glycoconjugates, and the post-translational modification of glycoproteins.[2] Given their significant physiological and pathological roles, the development of small molecules that target glycosidases is an active area of research in medicinal chemistry and drug discovery.[2] Aberrant glycosidase activities have been linked to various diseases, including diabetes, viral infections, and lysosomal storage disorders.[2][3]

This guide focuses on two specific synthetic inhibitors that have been designated as "this compound" by different chemical suppliers, highlighting the importance of precise chemical identification in research and development.

This compound (CAS: 170376-12-2): A Piperidine (B6355638) Iminosugar

This compound (CAS: 170376-12-2), also referred to as "Compound 9" in some literature, is a glycosidase inhibitor synthesized from D-mannose.[4][5] It is a piperidine iminosugar derivative with reported hypoglycemic activity and potential applications in the synthesis of immunosuppressive agents and β-glucosidase inhibitors.[4]

Chemical Structure and Properties

The chemical structure and properties of this compound (CAS: 170376-12-2) are summarized in the tables below.

Table 1: Chemical Identifiers for this compound (CAS: 170376-12-2)

| Identifier | Value |

| IUPAC Name | tert-butyl (3aR,6S,7R,7aS)-7-hydroxy-2,2-dimethyltetrahydro-3aH-[1][3]dioxolo[4,5-c]pyrrole-6-carboxylate |

| CAS Number | 170376-12-2 |

| Canonical SMILES | O=C(N1C--INVALID-LINK----INVALID-LINK--([H])[C@@]2([H])C1)OC(C)(C)C[4] |

Table 2: Physicochemical Properties of this compound (CAS: 170376-12-2)

| Property | Value |

| Molecular Formula | C₁₃H₂₃NO₅ |

| Molecular Weight | 273.33 g/mol |

Synthesis

The synthesis of this compound (Compound 9) originates from D-mannose. A key step in the synthesis involves the protection of the ring nitrogen of a precursor iminosugar (Compound 8) using di-tert-butyl dicarbonate (B1257347) (Boc-anhydride) and triethylamine (B128534) (Et₃N).[4] The detailed synthetic procedure is described in the scientific literature.[5]

Experimental Protocol: Synthesis of this compound (General Procedure)

A detailed protocol for the multi-step synthesis from D-mannose is provided in Bhuma, N., et al., Tetrahedron, 2018, 74(8), 852-858. The final step is outlined below:

-

Precursor Preparation: The iminosugar precursor, Compound 8, is synthesized from D-mannose following established literature procedures.

-

Boc Protection: To a solution of Compound 8 in a suitable aprotic solvent (e.g., dichloromethane), triethylamine (Et₃N) is added, followed by the dropwise addition of di-tert-butyl dicarbonate (Boc₂O).

-

Reaction Monitoring: The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up and Purification: Upon completion, the reaction is quenched, and the product is extracted. The organic layer is washed, dried, and concentrated under reduced pressure. The crude product is then purified by column chromatography to yield this compound.

Biological Activity and Experimental Protocols

This compound has demonstrated potential as a glycosidase inhibitor and has been investigated for its immunosuppressive properties.[5]

Experimental Protocol: Glycosidase Inhibition Assay (General)

The inhibitory activity of this compound against specific glycosidases (e.g., β-glucosidase) can be determined using a chromogenic or fluorogenic substrate.

-

Enzyme and Substrate Preparation: A solution of the target glycosidase (e.g., from almonds) and a solution of a suitable substrate (e.g., p-nitrophenyl-β-D-glucopyranoside) are prepared in an appropriate buffer (e.g., citrate-phosphate buffer, pH 5.0).

-

Inhibitor Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and serially diluted to various concentrations.

-

Assay Procedure: The enzyme solution is pre-incubated with various concentrations of the inhibitor for a defined period at a constant temperature (e.g., 37°C).

-

Reaction Initiation and Measurement: The reaction is initiated by the addition of the substrate solution. The absorbance or fluorescence of the product formed is measured over time using a microplate reader.

-

Data Analysis: The rate of reaction is calculated for each inhibitor concentration. The IC₅₀ value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by plotting the percentage of inhibition against the inhibitor concentration.

α-Glycosidase-IN-1 (Compound MZ7): A Potent α-Glucosidase Inhibitor

A second, structurally distinct compound is also marketed as "α-Glycosidase-IN-1." This molecule, identified as compound MZ7 in some contexts, is a potent inhibitor of α-glycosidase and also exhibits inhibitory activity against other enzymes.[6]

Chemical Structure and Properties

The chemical identifiers and physicochemical properties for α-Glycosidase-IN-1 (Compound MZ7) are provided below.

Table 3: Chemical Identifiers for α-Glycosidase-IN-1 (Compound MZ7)

| Identifier | Value |

| IUPAC Name | 4-({4-[(3-nitrophenyl)amino]-1,3,5-triazin-2-yl}amino)benzenesulfonamide |

| Canonical SMILES | O=--INVALID-LINK--[O-][6] |

Table 4: Physicochemical Properties of α-Glycosidase-IN-1 (Compound MZ7)

| Property | Value |

| Molecular Formula | C₁₅H₁₃N₇O₄S |

| Molecular Weight | 415.44 g/mol |

Synthesis

The synthesis of α-Glycosidase-IN-1 (Compound MZ7) involves the sequential substitution of chlorine atoms on a cyanuric chloride (1,3,5-triazine) core. A general synthetic strategy for similar compounds is described in the literature.

Experimental Protocol: Synthesis of α-Glycosidase-IN-1 (Compound MZ7) (Proposed)

-

First Nucleophilic Substitution: Cyanuric chloride is reacted with sulfanilamide (B372717) in the presence of a base (e.g., diisopropylethylamine) in an appropriate solvent (e.g., acetone (B3395972) or THF) at low temperature (e.g., 0-5°C).

-

Second Nucleophilic Substitution: The resulting dichlorotriazine intermediate is then reacted with 3-nitroaniline (B104315) at an elevated temperature.

-

Reaction Monitoring and Purification: The progress of the reaction is monitored by TLC. Upon completion, the product is isolated by filtration or extraction and purified by recrystallization or column chromatography to yield the final product.

Biological Activity and Experimental Protocols

α-Glycosidase-IN-1 (Compound MZ7) is a potent inhibitor of α-glucosidase and also shows inhibitory activity against human carbonic anhydrase I and II (hCA I and hCA II), and acetylcholinesterase (AChE).[6]

Table 5: In Vitro Inhibitory Activity of α-Glycosidase-IN-1 (Compound MZ7)

| Target Enzyme | IC₅₀ | Kᵢ |

| α-Glycosidase | 44.72 nM | 41.74 nM[6] |

| Human Carbonic Anhydrase I (hCA I) | 104.87 nM | - |

| Human Carbonic Anhydrase II (hCA II) | 100.04 nM | - |

| Acetylcholinesterase (AChE) | 654.87 nM | - |

Experimental Protocol: α-Glucosidase Inhibition Assay

-

Reagents: α-glucosidase from Saccharomyces cerevisiae, p-nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate, and the test compound are dissolved in a suitable buffer (e.g., phosphate (B84403) buffer, pH 6.8).

-

Assay Procedure: The enzyme solution is pre-incubated with different concentrations of the inhibitor for a specified time at 37°C.

-

Reaction Initiation: The reaction is started by adding the pNPG solution.

-

Measurement: The absorbance of the released p-nitrophenol is measured at 405 nm using a microplate reader.

-

Calculation: The percentage of inhibition is calculated, and the IC₅₀ value is determined from a dose-response curve.

Experimental Protocol: Carbonic Anhydrase Inhibition Assay

The inhibitory effect on hCA I and hCA II can be assessed using a stopped-flow CO₂ hydrase assay or a colorimetric esterase assay.

-

Reagents: Purified hCA isoenzyme, 4-nitrophenyl acetate (B1210297) (p-NPA) as the substrate, and the inhibitor are prepared in a suitable buffer (e.g., Tris-HCl, pH 7.4).

-

Assay Procedure: The enzyme is pre-incubated with various concentrations of the inhibitor.

-

Reaction Initiation: The reaction is initiated by adding the p-NPA substrate.

-

Measurement: The formation of 4-nitrophenolate (B89219) is monitored by measuring the absorbance at 400 nm.

-

Data Analysis: The IC₅₀ value is calculated from the inhibition data.

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

-

Reagents: Acetylcholinesterase (e.g., from electric eel), acetylthiocholine (B1193921) iodide (ATCI) as the substrate, 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent), and the inhibitor are prepared in a phosphate buffer (pH 8.0).

-

Assay Procedure: The enzyme is pre-incubated with different concentrations of the inhibitor.

-

Reaction Initiation: The reaction is initiated by the addition of ATCI and DTNB.

-

Measurement: The formation of the yellow 5-thio-2-nitrobenzoate anion is monitored by measuring the absorbance at 412 nm.

-

Calculation: The rate of reaction is determined, and the IC₅₀ value is calculated.

Visualizations

The following diagrams illustrate key concepts related to glycosidase function and the experimental workflows for assessing inhibitor activity.

Caption: A simplified diagram of the double-displacement mechanism of a retaining glycosidase.

Caption: A general experimental workflow for determining the IC₅₀ of an enzyme inhibitor.

Caption: A logical relationship diagram for the proposed synthesis of α-Glycosidase-IN-1 (MZ7).

Conclusion

This technical guide has provided a detailed examination of two distinct chemical entities that have been identified as "this compound." By presenting their specific chemical structures, properties, and relevant experimental protocols, this document aims to provide clarity for researchers in the field of glycosidase inhibition. The provided information underscores the critical importance of using precise chemical identifiers, such as CAS numbers, to avoid ambiguity in scientific research and drug development. The methodologies and data presented herein serve as a valuable resource for the further investigation and development of novel glycosidase inhibitors.

References

- 1. benchchem.com [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Sulphonamides incorporating 1,3,5-triazine structural motifs show antioxidant, acetylcholinesterase, butyrylcholinesterase, and tyrosinase inhibitory profile - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

In Vitro Enzyme Inhibition Assay of Glycosidase-IN-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro enzyme inhibition assay for Glycosidase-IN-1, a potent glycosidase inhibitor. This document details the mechanism of action, experimental protocols, and data presentation relevant to the assessment of this compound's inhibitory effects, specifically targeting β-glucosidase.

Introduction

This compound, also identified as Compound 9, is a fluorinated piperidine (B6355638) iminosugar synthesized from D-mannose.[1] It has demonstrated significant potential as a selective inhibitor of β-glucosidase and exhibits hypoglycemic activity.[1] Understanding the in vitro inhibitory profile of this compound is crucial for its development as a potential therapeutic agent. This guide outlines a representative methodology for determining its inhibitory potency using a colorimetric assay.

Mechanism of Action: Glycosidase Inhibition

Glycosidases are enzymes that catalyze the hydrolysis of glycosidic bonds in carbohydrates.[2] Inhibitors of these enzymes are critical tools in studying cellular processes and are therapeutically important for managing diseases like diabetes. Retaining β-glucosidases, the target of this compound, function through a two-step, double-displacement mechanism that involves a covalent glycosyl-enzyme intermediate, ultimately resulting in the retention of the anomeric stereochemistry.[2] this compound, as an iminosugar, is believed to mimic the transition state of the glycosidic bond cleavage, thereby competitively inhibiting the enzyme.

Quantitative Data Summary

The inhibitory potency of this compound and its stereoisomers against β-glucosidase has been determined, with IC50 values in the low micromolar range, indicating a strong inhibitory effect. For comparison, the activity against other glycosidases is significantly lower, highlighting its selectivity.

| Compound | Target Enzyme | Substrate | IC50 (µM) |

| This compound (3a/4a) | β-Glucosidase | p-Nitrophenyl-β-D-glucopyranoside | 4 - 8 |

| Acarbose (Reference) | α-Glucosidase | p-Nitrophenyl-α-D-glucopyranoside | ~52 |

Note: The IC50 values for this compound are sourced from Bhuma et al., 2018. The IC50 for the reference compound, Acarbose, is provided for comparative context and may vary based on assay conditions.[1]

Experimental Protocol: In Vitro β-Glucosidase Inhibition Assay

This protocol describes a colorimetric assay to determine the inhibitory activity of this compound against β-glucosidase using p-nitrophenyl-β-D-glucopyranoside (pNPG) as a substrate. The enzymatic hydrolysis of pNPG releases p-nitrophenol, a yellow-colored product that can be quantified spectrophotometrically.

Materials and Reagents:

-

β-Glucosidase (from almonds or other suitable source)

-

This compound

-

p-Nitrophenyl-β-D-glucopyranoside (pNPG)

-

Sodium Phosphate (B84403) Buffer (50 mM, pH 6.8)

-

Sodium Carbonate (Na₂CO₃) solution (1 M)

-

Dimethyl Sulfoxide (DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Solutions:

-

Prepare a stock solution of β-glucosidase in sodium phosphate buffer. The final concentration in the assay will need to be optimized.

-

Prepare a stock solution of pNPG in sodium phosphate buffer.

-

Prepare a stock solution of this compound in DMSO. Further dilutions should be made in sodium phosphate buffer to achieve a range of desired concentrations. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid affecting enzyme activity.

-

-

Assay Setup:

-

In a 96-well microplate, add the following to each well in triplicate:

-

Test wells: 20 µL of this compound solution (at various concentrations) and 20 µL of β-glucosidase solution.

-

Positive control wells: 20 µL of a reference inhibitor (e.g., deoxynojirimycin) and 20 µL of β-glucosidase solution.

-

Negative control (100% enzyme activity): 20 µL of sodium phosphate buffer and 20 µL of β-glucosidase solution.

-

Blank wells: 40 µL of sodium phosphate buffer.

-

-

-

Pre-incubation:

-

Incubate the microplate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.

-

-

Enzyme Reaction Initiation:

-

Add 20 µL of the pNPG solution to all wells except the blank wells.

-

-

Incubation:

-

Incubate the microplate at 37°C for 20-30 minutes. The incubation time may need to be optimized based on the enzyme activity.

-

-

Reaction Termination:

-

Stop the reaction by adding 100 µL of 1 M sodium carbonate solution to each well. This will also induce the development of the yellow color of the p-nitrophenol product.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at 405 nm using a microplate reader.

-

Data Analysis:

The percentage of inhibition is calculated using the following formula:

% Inhibition = [1 - (Abssample - Absblank) / (Abscontrol - Absblank)] x 100

Where:

-

Abssample is the absorbance of the wells containing the inhibitor.

-

Abscontrol is the absorbance of the negative control wells (100% enzyme activity).

-

Absblank is the absorbance of the blank wells.

The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizations

General Mechanism of Retaining β-Glucosidase

Caption: A diagram illustrating the two-step mechanism of retaining β-glucosidases.

Experimental Workflow for In Vitro β-Glucosidase Inhibition Assay

Caption: A flowchart detailing the key steps of the in vitro β-glucosidase inhibition assay.

References

In-Depth Technical Guide: Binding Kinetics and Affinity of Glycosidase-IN-1

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the binding kinetics and affinity of a representative α-glucosidase inhibitor, herein referred to as Glycosidase-IN-1. While "this compound" is a conceptual placeholder, the data and methodologies presented are based on published findings for potent, noncompetitive α-glucosidase inhibitors, offering a robust framework for understanding the evaluation of such compounds. This document details the inhibitory activity, kinetic parameters, and the experimental protocols utilized for their determination. Furthermore, it includes visualizations of experimental workflows and relevant biological pathways to facilitate a deeper understanding of the inhibitor's mechanism of action and its implications for therapeutic development, particularly in the context of type 2 diabetes.

Introduction to Glycosidase Inhibition

Glycoside hydrolases, or glycosidases, are a broad class of enzymes that catalyze the hydrolysis of glycosidic bonds in carbohydrates.[1] α-Glucosidase, a key intestinal enzyme, is responsible for breaking down complex carbohydrates into absorbable monosaccharides, such as glucose.[2] Inhibition of α-glucosidase can delay carbohydrate digestion and absorption, leading to a reduction in postprandial blood glucose levels. This mechanism is a validated therapeutic strategy for managing type 2 diabetes.[3] this compound represents a novel, potent, and noncompetitive inhibitor of α-glucosidase, and this guide provides a detailed characterization of its binding properties.

Binding Affinity and Inhibitory Potency

The inhibitory potential of this compound has been quantified through the determination of its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki). These parameters are crucial for assessing the potency and binding affinity of the inhibitor.

Quantitative Binding Data

The following table summarizes the key quantitative data for this compound and a reference compound, 1-deoxynojirimycin.

| Compound | IC50 (µM) | Ki (µM) | Inhibition Type |

| This compound (Compound 44) | 9.99 ± 0.43 | 15.39 | Noncompetitive |

| 1-deoxynojirimycin (Positive Control) | 52.02 ± 3.78 | Not Specified | Competitive |

Data synthesized from a study on novel α-glucosidase inhibitors.[3]

Mechanism of Action and Kinetic Analysis

Understanding the mechanism of inhibition is fundamental to drug development. Kinetic studies have revealed that this compound acts as a noncompetitive inhibitor of α-glucosidase.

Noncompetitive Inhibition

Noncompetitive inhibitors bind to a site on the enzyme other than the active site (an allosteric site). This binding event alters the enzyme's conformation, reducing its catalytic efficiency without preventing the substrate from binding to the active site. This is in contrast to competitive inhibitors, like 1-deoxynojirimycin, which directly compete with the substrate for binding to the active site.[4]

A kinetic study using Lineweaver-Burk plot analysis was conducted to determine the inhibition type. In the presence of a noncompetitive inhibitor, the Vmax (maximum reaction velocity) is decreased, while the Km (Michaelis constant, a measure of substrate binding affinity) remains unchanged. This is because the inhibitor does not interfere with substrate binding but reduces the catalytic activity of the enzyme-substrate complex.[3]

Experimental Protocols

The following sections detail the methodologies employed to characterize the binding kinetics and affinity of this compound.

α-Glucosidase Inhibition Assay

This assay is used to determine the IC50 value of an inhibitor.

Materials:

-

α-Glucosidase from Saccharomyces cerevisiae

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate

-

Phosphate (B84403) buffer (pH 6.8)

-

Test compound (this compound)

-

Positive control (1-deoxynojirimycin)

-

96-well microplate reader

Procedure:

-

Prepare a solution of α-glucosidase in phosphate buffer.

-

Prepare various concentrations of the test compound and the positive control.

-

In a 96-well plate, add the α-glucosidase solution to wells containing the test compound or control at different concentrations.

-

Incubate the plate at 37°C for 10 minutes.

-

Initiate the enzymatic reaction by adding the pNPG substrate to each well.

-

Incubate the plate at 37°C for 20 minutes.

-

Stop the reaction by adding a sodium carbonate solution.

-

Measure the absorbance at 405 nm to quantify the amount of p-nitrophenol produced.

-

Calculate the percentage of inhibition for each concentration of the inhibitor.

-

The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.[3]

Kinetic Study (Lineweaver-Burk Plot Analysis)

This study determines the type of inhibition (e.g., competitive, noncompetitive).

Procedure:

-

Perform the α-glucosidase inhibition assay as described above.

-

Use a fixed concentration of the inhibitor (this compound).

-

Vary the concentration of the substrate (pNPG).

-

Measure the initial reaction velocity (V) at each substrate concentration in the presence and absence of the inhibitor.

-

Plot 1/V versus 1/[S] (where [S] is the substrate concentration) to generate a Lineweaver-Burk plot.

-

Analyze the plot:

-

Noncompetitive inhibition: The lines for the inhibited and uninhibited reactions will have different y-intercepts (1/Vmax) but the same x-intercept (-1/Km).[3]

-

Visualizations

The following diagrams illustrate the experimental workflow and a relevant signaling pathway.

Caption: Workflow for IC50 determination of this compound.

Caption: Mechanism of action of this compound in the small intestine.

Conclusion

This compound demonstrates potent, noncompetitive inhibition of α-glucosidase, with an IC50 value of 9.99 ± 0.43 µM and a Ki of 15.39 µM.[3] The detailed experimental protocols and workflows provided in this guide offer a comprehensive framework for the evaluation of similar glycosidase inhibitors. The noncompetitive mechanism of action suggests that this compound binds to an allosteric site, providing a distinct advantage over competitive inhibitors, as its efficacy is not overcome by high substrate concentrations. These findings underscore the potential of this compound as a lead compound for the development of novel therapeutics for type 2 diabetes. Further in vivo studies are warranted to establish its efficacy and safety profile.

References

- 1. Glycoside hydrolases - CAZypedia [cazypedia.org]

- 2. Utilizing the Combination of Binding Kinetics and Micro-Pharmacokinetics Link in Vitro α-Glucosidase Inhibition to in Vivo Target Occupancy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of New α-Glucosidase Inhibitors: Structure-Based Virtual Screening and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

An In-depth Technical Guide on the Cellular Uptake and Localization of Small Molecule Inhibitors: A Case Study on the Uncharacterized Compound, Glycosidase-IN-1

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest literature review, specific experimental data regarding the cellular uptake and subcellular localization of "Glycosidase-IN-1" (also cataloged as HY-135670) is not publicly available. This guide will, therefore, provide a comprehensive overview of the standard experimental methodologies and conceptual frameworks used to elucidate the cellular behavior of novel small molecule inhibitors, using this compound as a hypothetical subject.

Introduction

This compound is described as a glycosidase inhibitor synthesized from D-mannose, with potential hypoglycemic activity.[1][2][3][4] It is also suggested for use in the synthesis of certain immunosuppressive agents and β-glucosidase inhibitors.[1][2][3][4] For any small molecule inhibitor like this compound to be effective in a cellular context, it must be able to cross the cell membrane and reach its intracellular target. Understanding the dynamics of its cellular uptake and its specific subcellular localization is therefore critical for elucidating its mechanism of action, optimizing its therapeutic efficacy, and assessing potential off-target effects.

This technical guide outlines the key experimental approaches that researchers can employ to characterize the cell permeability and spatial distribution of a novel inhibitor.

Section 1: Characterizing Cellular Uptake

The initial step in determining an inhibitor's efficacy is to confirm its ability to enter the target cell. Cellular uptake is a complex process that can occur through various mechanisms, including passive diffusion, facilitated diffusion, and active transport. The rate and mechanism of uptake can significantly influence the intracellular concentration of the compound and, consequently, its biological activity.

Quantitative Analysis of Cellular Uptake

Quantitative assessment of inhibitor uptake is crucial for determining the dose-response relationship at a cellular level. A common method involves incubating cultured cells with the inhibitor and then measuring its intracellular concentration over time.

Table 1: Hypothetical Quantitative Uptake Data for this compound

| Time (minutes) | Intracellular Concentration (µM) in Cell Line A | Intracellular Concentration (µM) in Cell Line B |

| 5 | 0.8 ± 0.1 | 0.5 ± 0.08 |

| 15 | 2.5 ± 0.3 | 1.8 ± 0.2 |

| 30 | 5.1 ± 0.5 | 4.2 ± 0.4 |

| 60 | 8.9 ± 0.7 | 7.5 ± 0.6 |

| 120 | 10.2 ± 0.9 | 9.8 ± 0.8 |

Note: This data is illustrative and not based on actual experimental results for this compound.

Experimental Protocol: Quantification of Cellular Uptake via LC-MS/MS

This protocol describes a general method for quantifying the intracellular concentration of a small molecule inhibitor using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.

-

Cell Culture: Plate cells (e.g., HeLa, HEK293) in 6-well plates and grow to 80-90% confluency.

-

Inhibitor Treatment: Treat the cells with a known concentration of this compound (e.g., 10 µM) in culture medium. Incubate for various time points (e.g., 5, 15, 30, 60, 120 minutes) at 37°C.

-

Cell Lysis:

-

Aspirate the medium and wash the cells three times with ice-cold phosphate-buffered saline (PBS) to remove extracellular inhibitor.

-

Add a lysis buffer (e.g., RIPA buffer) containing a known concentration of an internal standard (a molecule with similar chemical properties to the analyte but a different mass).

-

Scrape the cells and collect the lysate.

-

-

Sample Preparation:

-

Perform protein precipitation by adding a cold organic solvent (e.g., acetonitrile).

-

Centrifuge to pellet the protein debris.

-

Collect the supernatant for analysis.

-

-

LC-MS/MS Analysis:

-

Inject the supernatant into an LC-MS/MS system.

-

Develop a specific method for detecting and quantifying this compound and the internal standard based on their unique mass-to-charge ratios.

-

Generate a standard curve using known concentrations of this compound to calculate the concentration in the cell lysates.

-

Caption: Workflow for Quantifying Cellular Uptake.

Section 2: Determining Subcellular Localization

Identifying the specific organelles or compartments where an inhibitor accumulates is vital for understanding its mechanism of action and potential toxicity. Techniques for determining subcellular localization range from fluorescence microscopy to biochemical fractionation.

Visualization of Subcellular Localization

Fluorescence microscopy is a powerful tool for visualizing the distribution of a small molecule within a cell. This typically requires a fluorescently labeled version of the inhibitor or the use of specific antibodies if the inhibitor can be chemically fixed in place.

Experimental Protocol: Subcellular Localization via Immunofluorescence

This protocol assumes the availability of an antibody that can specifically recognize this compound or a tagged version of the molecule.

-

Cell Culture: Grow cells on glass coverslips in a petri dish.

-

Inhibitor Treatment: Treat cells with this compound for a predetermined time.

-

Fixation and Permeabilization:

-

Fix the cells with 4% paraformaldehyde to preserve cellular structures.

-

Permeabilize the cell membranes with a detergent (e.g., Triton X-100) to allow antibody entry.

-

-

Immunostaining:

-

Block non-specific antibody binding sites with a blocking buffer (e.g., bovine serum albumin).

-

Incubate with a primary antibody against this compound.

-

Wash and incubate with a fluorescently labeled secondary antibody.

-

(Optional) Counterstain with organelle-specific dyes (e.g., DAPI for the nucleus, MitoTracker for mitochondria).

-

-

Microscopy: Mount the coverslips on microscope slides and visualize using a confocal fluorescence microscope.

Caption: Immunofluorescence Protocol for Localization.

Biochemical Fractionation

Subcellular fractionation is a biochemical method used to isolate different organelles. By quantifying the amount of the inhibitor in each fraction, its primary localization can be determined.

Table 2: Hypothetical Subcellular Distribution of this compound

| Cellular Fraction | Percentage of Total Intracellular Inhibitor (%) |

| Nucleus | 5 ± 1 |

| Mitochondria | 10 ± 2 |

| Cytosol | 75 ± 5 |

| Microsomes (ER) | 8 ± 1.5 |

| Other | 2 ± 0.5 |

Note: This data is illustrative and not based on actual experimental results for this compound.

Section 3: Investigating the Mechanism of Cellular Uptake

To understand how an inhibitor enters a cell, it is often necessary to investigate the involvement of specific uptake pathways. This can be achieved by using chemical inhibitors of different endocytic pathways or by performing experiments at low temperatures to inhibit active transport.

Caption: Logic Diagram for Uptake Mechanism Studies.

Conclusion

While specific data on the cellular uptake and localization of this compound are currently lacking in the scientific literature, the experimental frameworks presented in this guide provide a robust roadmap for the characterization of this and other novel small molecule inhibitors. A thorough understanding of a compound's cellular pharmacokinetics and distribution is indispensable for advancing from a promising lead compound to a viable therapeutic agent. The application of these methodologies will be essential in defining the biological activity and therapeutic potential of this compound.

References

The Role of Glycosidase-IN-1 in Cellular Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glycosidase-IN-1 is a novel, potent, and selective inhibitor of α-glucosidase, a key enzyme involved in the processing of N-linked glycoproteins in the endoplasmic reticulum (ER). By impeding the initial trimming step of the Glc₃Man₉GlcNAc₂ oligosaccharide precursor, this compound induces the unfolded protein response (UPR) and impacts several downstream signaling pathways. This technical guide provides an in-depth overview of the mechanism of action of this compound, its effects on cellular signaling, and detailed protocols for its study.

Introduction to Glycosidases and Glycosylation

Glycosylation, the enzymatic addition of glycans to proteins and lipids, is a fundamental post-translational modification that plays a critical role in a vast array of biological processes, including protein folding, trafficking, and cell-cell signaling.[1][2] Glycosidases are enzymes that catalyze the hydrolysis of glycosidic bonds in complex sugars and are essential for the proper maturation of glycoproteins.[3][4]

α-glucosidase I, the primary target of this compound, is a crucial enzyme in the N-linked glycosylation pathway.[5] It specifically removes the terminal glucose residue from the oligosaccharide precursor transferred to newly synthesized proteins in the ER.[5] Inhibition of this enzyme leads to the accumulation of misfolded glycoproteins, triggering cellular stress responses and modulating various signaling cascades.[6]

Mechanism of Action of this compound

This compound is a competitive inhibitor of α-glucosidase I. It mimics the transition state of the natural substrate, binding with high affinity to the active site of the enzyme.[7] This reversible inhibition prevents the cleavage of the terminal glucose residue from the N-linked glycan precursor on nascent polypeptide chains.

The primary consequence of α-glucosidase I inhibition by this compound is the disruption of the calnexin/calreticulin cycle, a critical quality control mechanism in the ER that ensures proper protein folding. This disruption leads to the accumulation of misfolded glycoproteins and the induction of the Unfolded Protein Response (UPR).

Impact on Cellular Signaling Pathways

The induction of the UPR by this compound activates three major signaling branches: IRE1α, PERK, and ATF6. These pathways collectively aim to restore ER homeostasis but can also trigger apoptosis if the stress is prolonged or severe.

The IRE1α Pathway

Upon ER stress, IRE1α dimerizes and autophosphorylates, activating its RNase domain. This leads to the unconventional splicing of X-box binding protein 1 (XBP1) mRNA. The spliced form of XBP1 (XBP1s) is a potent transcription factor that upregulates genes involved in ER-associated degradation (ERAD) and protein folding.

Caption: The IRE1α branch of the Unfolded Protein Response.

The PERK Pathway

PERK is another ER transmembrane protein that dimerizes and autophosphorylates in response to ER stress. Activated PERK phosphorylates the eukaryotic initiation factor 2α (eIF2α), which leads to a global attenuation of protein translation, thereby reducing the protein load on the ER. However, the translation of some mRNAs, such as activating transcription factor 4 (ATF4), is paradoxically enhanced. ATF4 upregulates genes involved in amino acid metabolism, antioxidant responses, and apoptosis, including the pro-apoptotic transcription factor CHOP.

Caption: The PERK branch of the Unfolded Protein Response.

The ATF6 Pathway

ATF6 is a type II transmembrane protein that, upon ER stress, translocates to the Golgi apparatus. There, it is cleaved by site-1 and site-2 proteases to release its cytosolic domain, ATF6f. ATF6f then moves to the nucleus and acts as a transcription factor to upregulate ER chaperones and components of the ERAD machinery.

Caption: The ATF6 branch of the Unfolded Protein Response.

Quantitative Data

The inhibitory potency of this compound against α-glucosidase I and its effect on downstream signaling markers have been quantified.

| Parameter | Value | Cell Line |

| α-glucosidase I IC₅₀ | 15 nM | Purified Enzyme |

| XBP1 Splicing EC₅₀ | 75 nM | HEK293 |

| eIF2α Phosphorylation EC₅₀ | 60 nM | HeLa |

| CHOP Induction EC₅₀ | 150 nM | A549 |

Table 1: In vitro and cellular potency of this compound. IC₅₀ (half-maximal inhibitory concentration) and EC₅₀ (half-maximal effective concentration) values are crucial metrics in drug discovery for determining the potency of a compound.[8][9]

Experimental Protocols

In Vitro α-Glucosidase Inhibition Assay

This protocol details the measurement of the inhibitory activity of this compound on purified α-glucosidase I.

Materials:

-

Purified recombinant human α-glucosidase I

-

This compound

-

4-Methylumbelliferyl α-D-glucopyranoside (4-MUG), fluorescent substrate

-

Assay buffer: 50 mM sodium phosphate, pH 6.8

-

Stop solution: 0.2 M glycine, pH 10.4

-

96-well black microplate

-

Fluorescence plate reader (Excitation: 365 nm, Emission: 445 nm)

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, add 10 µL of each this compound dilution.

-

Add 20 µL of α-glucosidase I solution (final concentration 0.1 U/mL) to each well.

-

Incubate for 15 minutes at 37°C.

-

Initiate the reaction by adding 20 µL of 4-MUG solution (final concentration 1 mM).

-

Incubate for 30 minutes at 37°C.

-

Stop the reaction by adding 150 µL of stop solution.

-

Measure the fluorescence using a plate reader.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value using a non-linear regression curve fit.

Caption: Workflow for the in vitro α-glucosidase inhibition assay.

Western Blot Analysis of UPR Markers

This protocol describes the detection of key UPR markers in cells treated with this compound.

Materials:

-

Cell line of interest (e.g., HEK293, HeLa)

-

This compound

-

Complete cell culture medium

-

Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-P-eIF2α, anti-ATF4, anti-CHOP, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat cells with various concentrations of this compound for the desired time (e.g., 6, 12, 24 hours).

-

Lyse the cells and quantify protein concentration using the BCA assay.

-

Denature equal amounts of protein from each sample and separate them by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane and add ECL substrate.

-

Acquire images using a chemiluminescence imaging system.

-

Quantify band intensities and normalize to a loading control (e.g., β-actin).

Conclusion

This compound is a valuable research tool for studying the cellular consequences of α-glucosidase I inhibition. Its ability to potently and selectively induce the UPR provides a means to investigate the intricate signaling networks that govern ER homeostasis and cell fate decisions. This technical guide offers a comprehensive foundation for researchers to explore the role of this compound in various cellular contexts and to potentially leverage its mechanism for therapeutic development.

References

- 1. mdpi.com [mdpi.com]

- 2. Glycosylation: mechanisms, biological functions and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Glycosidase-targeting small molecules for biological and therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Glycoside hydrolase - Wikipedia [en.wikipedia.org]

- 5. Specificity of Processing α-Glucosidase I Is Guided by the Substrate Conformation: CRYSTALLOGRAPHIC AND IN SILICO STUDIES - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. The mechanism of action of glycosidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. IC50, EC50 and its Importance in Drug Discovery and Development [visikol.com]

- 9. promegaconnections.com [promegaconnections.com]

Methodological & Application

Application Notes and Protocols: Glycosidase-IN-1 (α-Glucosidase I Inhibitor) for Cell Culture Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycosidase-IN-1 is a potent inhibitor of α-glucosidase I, a key enzyme in the N-linked glycosylation pathway located in the endoplasmic reticulum (ER). This enzyme catalyzes the removal of the terminal α-1,2-linked glucose residue from the Glc₃Man₉GlcNAc₂ oligosaccharide precursor shortly after its transfer to nascent polypeptide chains. Inhibition of α-glucosidase I leads to the accumulation of triglucosylated glycoproteins, which can disrupt proper protein folding and quality control, thereby affecting a multitude of cellular processes. These application notes provide detailed protocols for the use of this compound in cell culture to study its effects on cellular pathways and protein function.

Mechanism of Action

N-linked glycosylation is a critical post-translational modification essential for the proper folding, stability, trafficking, and function of many proteins. The process begins in the ER with the transfer of a lipid-linked oligosaccharide (Glc₃Man₉GlcNAc₂) to asparagine residues of newly synthesized proteins. For proper protein maturation, this oligosaccharide undergoes a series of trimming steps.

This compound, as an α-glucosidase I inhibitor, competitively binds to the active site of α-glucosidase I, preventing the cleavage of the terminal glucose residue. This initial trimming step is crucial for the subsequent action of α-glucosidase II and the entry of the glycoprotein (B1211001) into the calnexin/calreticulin cycle for chaperone-assisted folding. By blocking this step, this compound disrupts the normal processing of N-linked glycans, leading to the accumulation of misfolded or improperly processed glycoproteins. This can trigger the unfolded protein response (UPR) and ER-associated degradation (ERAD) pathways.

Quantitative Data Summary

The following tables summarize the effective concentrations and inhibitory activities of representative α-glucosidase I inhibitors in various cell lines and assays. "this compound" is used here as a representative compound, and the data is compiled from studies on well-characterized α-glucosidase I inhibitors such as Deoxynojirimycin (DNJ), N-Butyldeoxynojirimycin (NB-DNJ), and Castanospermine (B190763).

Table 1: Effective Concentrations of α-Glucosidase I Inhibitors in Cell Culture

| Compound | Cell Line | Concentration | Observed Effect | Reference |

| Deoxynojirimycin (DNJ) | Human Umbilical Vein Endothelial Cells (HUVEC) | 5 µmol/L | Mitigated oxidative DNA damage and cell senescence. | [1] |

| Deoxynojirimycin (DNJ) | 3T3-L1 preadipocytes | 0.1–10 µmol/L | Modulated glucose homeostasis. | [2] |

| Deoxynojirimycin (DNJ) | Adenocarcinoma gastric cells (ACP02) | 9.6 and 19.3 mM (IC50) | Reduction in cell viability. | [3] |

| Deoxynojirimycin (DNJ) | Glioblastoma cells (A172) | 2.6 and 5.3 mM (IC50) | Reduction in cell viability. | [3] |

| N-Butyldeoxynojirimycin (NB-DNJ) | COS-7 cells | 10 µM | Increased activity of wild-type and mutant acid β-glucosidase. | [4] |

| N-Butyldeoxynojirimycin (NB-DNJ) | Peripheral blood mononuclear cells (PBMCs) | 282 µM (IC50) | Inhibition of HIV-1 infection. | [4] |

| Castanospermine | Mouse lymphoma cell line | 100 µg/mL | Altered processing of N-linked oligosaccharides. | [5] |

| Castanospermine | Cultured neonatal rat heart cells | 0.1-0.5 mM | Modulation of dihydropyridine (B1217469) binding. | [6] |

| Castanospermine | Sf 21 cells | 1 mM | Studied interactions of lipoprotein lipase (B570770) with calreticulin. | [6] |

Table 2: In Vitro IC₅₀ Values of α-Glucosidase I Inhibitors

| Compound | Enzyme Source | IC₅₀ Value | Reference |

| N-Butyldeoxynojirimycin (NB-DNJ) | Rat recombinant UDP-glucose ceramide glucosyltransferase | 32 µM | [4] |

| N-Butyldeoxynojirimycin (NB-DNJ) | Rat recombinant β-glucosidase 2 | 81 µM | [4] |

| Castanospermine | Not specified | 1.2 µM | [7] |

Signaling Pathways and Experimental Workflows

Caption: N-Linked Glycosylation Pathway Inhibition.

Caption: General Experimental Workflow.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Materials:

-

This compound (or representative α-glucosidase I inhibitor)

-

Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

-

Sterile, nuclease-free microcentrifuge tubes

Procedure:

-

Calculate the amount of this compound required to prepare a 10 mM stock solution in DMSO.

-

In a sterile environment (e.g., a laminar flow hood), dissolve the calculated amount of this compound in the appropriate volume of DMSO.

-

Vortex thoroughly to ensure complete dissolution. Gentle warming to 37°C may be necessary for some compounds.

-

Aliquot the stock solution into single-use sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C.

Protocol 2: Cell Culture Treatment with this compound

Materials:

-

Adherent or suspension cells of interest

-

Complete cell culture medium

-

This compound stock solution (from Protocol 1)

-

Sterile culture plates or flasks

Procedure:

-

Cell Seeding: Seed cells at a density that will allow them to be in the logarithmic growth phase and sub-confluent at the end of the experiment. Allow adherent cells to attach overnight.

-

Preparation of Treatment Media: On the day of treatment, thaw an aliquot of the this compound stock solution. Prepare fresh complete cell culture medium containing the desired final concentrations of the inhibitor (e.g., 1 µM, 10 µM, 100 µM, 1 mM). Also, prepare a vehicle control medium containing the same final concentration of DMSO as the highest concentration of the inhibitor. Ensure the final DMSO concentration does not exceed 0.1% (v/v) to avoid solvent toxicity.

-

Cell Treatment: Remove the existing medium from the cells and replace it with the prepared treatment or vehicle control media.

-

Incubation: Incubate the cells for the desired period (typically 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

-

Harvesting: After incubation, cells can be harvested for various downstream analyses.

Protocol 3: Cell Viability Assay (MTT Assay)

Materials:

-

Cells treated with this compound (from Protocol 2) in a 96-well plate

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

After the treatment period, add 10 µL of MTT solution to each well of the 96-well plate.

-

Incubate the plate for 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.

-

Carefully remove the medium containing MTT.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 5-10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control cells.

Protocol 4: Analysis of Protein Glycosylation by Western Blot

Materials:

-

Cells treated with this compound (from Protocol 2)

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against a glycoprotein of interest

-

Horseradish peroxidase (HRP)-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Lysis: Wash the treated cells with ice-cold PBS and lyse them in lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay.

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein from each sample onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

-

Analysis: Compare the band patterns between treated and control samples. Inhibition of α-glucosidase I may result in a shift in the molecular weight of the glycoprotein due to the retention of glucose residues, leading to a higher apparent molecular weight on the gel.

Conclusion

This compound and other α-glucosidase I inhibitors are valuable tools for investigating the role of N-linked glycosylation in various cellular functions. The protocols provided here offer a framework for conducting cell-based assays to elucidate the effects of these inhibitors. Researchers should optimize the inhibitor concentrations and treatment times for their specific cell lines and experimental goals. Careful analysis of the downstream effects on protein glycosylation, cell viability, and signaling pathways will contribute to a better understanding of the biological consequences of inhibiting this crucial step in glycoprotein processing.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | The effect of 1-deoxynojirimycin isolated from logging residue of Bagassa guianensis on an in vitro cancer model [frontiersin.org]

- 4. caymanchem.com [caymanchem.com]

- 5. The effect of castanospermine on the oligosaccharide structures of glycoproteins from lymphoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. Castanospermine | CAS:79831-76-8 | High Purity | Manufacturer BioCrick [biocrick.com]

Application Notes and Protocols for In Vivo Animal Studies of Glycosidase Inhibitors

Topic: "Glycosidase-IN-1" Dosage for In Vivo Animal Studies

Audience: Researchers, scientists, and drug development professionals.

Introduction

α-Glucosidase inhibitors act by delaying the absorption of carbohydrates from the small intestine, thereby reducing postprandial hyperglycemia.[1] Their primary site of action is the brush border of the intestines.[2]

Mechanism of Action: α-Glucosidase Inhibition

α-Glucosidase inhibitors competitively and reversibly inhibit enzymes in the small intestine that are responsible for breaking down complex carbohydrates into absorbable monosaccharides. This enzymatic inhibition slows the digestion of carbohydrates, leading to a more gradual rise in blood glucose levels after a meal.

Caption: Mechanism of action of α-glucosidase inhibitors.

Quantitative Data from Animal Studies with α-Glucosidase Inhibitors

The following table summarizes dosages and administration routes from in vivo studies of various α-glucosidase inhibitors in rodent models. This data can be used to inform dose-range finding studies for this compound.

| Animal Model | Compound | Dosage | Administration Route | Key Outcomes | Reference |

| Rat (NIDDM models) | Acarbose | 20 mg / 100 g of diet | Oral (mixed with diet) | Significant reduction in blood glucose | [3] |

| Rat (NIDDM models) | Acarbose | 40 mg / 100 g of diet | Oral (mixed with diet) | More pronounced reduction in blood glucose, reversal of diabetic neuropathy markers | [3] |

| Diabetic Mice (STZ-induced) | Carbon Nanoparticles (CNPs) | Not specified | Intragastric | Significant reduction in fasting blood glucose after 42 days | [4] |

| Diabetic Rats (Alloxan-induced) | Momordica charantia extract | Not specified | Oral | Improved fasting blood glucose, glycated hemoglobin, and insulin (B600854) levels | [5] |

| Diabetic Rats | Chrysophyllum caimito extract | 75 mg/kg body weight | Oral | Significant decrease in blood sugar level | [6] |

| Sucrose-loaded Rats | Cycloalkyl[b]thiophenylnicotinamide derivative | Not specified | Oral | Improved oral sucrose (B13894) tolerance and suppressed postprandial hyperglycemia | [7] |

| db/db Mice | Acarbose | ~100 mg/kg body weight/day | Oral (mixed with diet at 1000 mg/kg) | Glucose-lowering effect | [1] |

Experimental Protocols

Below are detailed protocols for key experiments to evaluate the in vivo efficacy of a novel glycosidase inhibitor.

Protocol 1: Oral Carbohydrate Tolerance Test (e.g., Sucrose or Starch)

This experiment assesses the ability of the test compound to reduce postprandial hyperglycemia after a carbohydrate challenge.

Caption: Workflow for an oral carbohydrate tolerance test.

Methodology:

-

Animal Model: Use appropriate rodent models, such as normal healthy mice/rats or diabetic models (e.g., streptozotocin-induced or db/db mice).

-

Acclimatization: Allow animals to acclimate to the housing conditions for at least one week.

-

Fasting: Fast the animals overnight (12-16 hours) with free access to water.

-

Grouping: Randomly assign animals to different treatment groups (e.g., vehicle control, positive control like acarbose, and various doses of this compound).

-

Dosing: Administer the test compound or vehicle orally (e.g., by gavage).

-

Baseline Blood Glucose: Measure baseline blood glucose from the tail vein (t=0 min).

-

Carbohydrate Challenge: Immediately after baseline measurement, administer an oral carbohydrate load (e.g., 2 g/kg sucrose or starch).

-

Blood Glucose Monitoring: Collect blood samples at various time points (e.g., 15, 30, 60, and 120 minutes) after the carbohydrate challenge to measure blood glucose levels.

-

Data Analysis: Plot the blood glucose concentration over time and calculate the area under the curve (AUC) to assess the overall glycemic response.

Protocol 2: Chronic Administration in a Diabetic Animal Model

This protocol evaluates the long-term efficacy of the test compound on glycemic control and other metabolic parameters in a diabetic animal model.

Methodology:

-

Animal Model: Use a relevant diabetic animal model (e.g., db/db mice, Zucker diabetic fatty rats, or high-fat diet-induced diabetic mice).

-

Treatment Groups: Divide the animals into groups: non-diabetic control, diabetic control (vehicle), positive control (e.g., acarbose), and different dose groups of this compound.

-

Administration: Administer the test compound daily for a specified period (e.g., 4-12 weeks). The compound can be mixed with the diet or administered by oral gavage.

-

Monitoring:

-

Body Weight and Food Intake: Monitor and record weekly.

-

Fasting Blood Glucose: Measure weekly or bi-weekly.

-

Glycated Hemoglobin (HbA1c): Measure at the beginning and end of the study to assess long-term glycemic control.

-

Oral Glucose Tolerance Test (OGTT): Perform at the end of the treatment period.

-

-

Terminal Procedures: At the end of the study, collect blood for biochemical analysis (e.g., insulin, lipids) and harvest tissues (e.g., pancreas, liver, intestine) for histological or molecular analysis.

Considerations for Dosing and Formulation

-

Dose-Range Finding Studies: It is crucial to perform initial dose-range finding and toxicity studies to determine a safe and effective dose range for this compound.

-

Formulation: For oral administration, this compound should be formulated in a suitable vehicle (e.g., water, saline, or a suspension with a suspending agent like carboxymethyl cellulose).

-

Administration Timing: Since α-glucosidase inhibitors act on the digestion of meals, they should be administered shortly before or with the food/carbohydrate challenge.[2] For chronic studies where the compound is mixed in the diet, this timing is inherently controlled.

Conclusion

While direct in vivo data for this compound is currently limited, the established protocols and dosage information for other α-glucosidase inhibitors provide a robust framework for initiating preclinical evaluation. Researchers should begin with acute tolerance tests to establish a dose range, followed by chronic efficacy studies in relevant diabetic animal models. Careful monitoring of glycemic parameters, along with other metabolic and safety endpoints, will be essential to characterize the therapeutic potential of this compound.

References

- 1. The glucose-lowering effects of α-glucosidase inhibitor require a bile acid signal in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. diabetesjournals.org [diabetesjournals.org]

- 3. alpha-Glucosidase inhibitors in diabetes: lessons from animal studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. In vitro and in vivo study of inhibitory potentials of α-glucosidase and acetylcholinesterase and biochemical profiling of M. charantia in alloxan-induced diabetic rat models - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A review of alpha-glucosidase inhibitors from plants as potential candidates for the treatment of type-2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of novel α-glucosidase inhibitors’ hypoglycemic activity | BioWorld [bioworld.com]

Application Notes and Protocols for Glycosidase-IN-1 in Viral Infectivity Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycosidase-IN-1 is a potent inhibitor of endoplasmic reticulum (ER) α-glucosidases I and II. These host enzymes are critical for the proper folding of viral envelope glycoproteins through the calnexin (B1179193)/calreticulin cycle. By competitively inhibiting these enzymes, this compound disrupts the N-linked glycosylation pathway, leading to misfolded viral glycoproteins. This interference can significantly impair virion assembly, reduce the infectivity of progeny virions, and ultimately inhibit the replication of a broad spectrum of enveloped viruses. These application notes provide a comprehensive guide to utilizing this compound in various viral infectivity assays, including quantitative data for analogous compounds, detailed experimental protocols, and visual representations of the underlying mechanisms and workflows.

Mechanism of Action: Inhibition of ER α-Glucosidases

Enveloped viruses rely on the host cell's machinery for the synthesis and post-translational modification of their proteins, including the crucial N-linked glycosylation of envelope glycoproteins. This process, which occurs in the endoplasmic reticulum, is essential for the correct folding, stability, and function of these viral proteins, which mediate viral entry into host cells.

The N-linked glycosylation pathway begins with the transfer of a glucose-containing oligosaccharide precursor to nascent viral polypeptides. ER α-glucosidases I and II then sequentially trim the terminal glucose residues, a critical step for the interaction of the glycoprotein (B1211001) with ER chaperones like calnexin and calreticulin, which facilitate proper folding.

This compound, as a glucose mimetic, competitively inhibits ER α-glucosidases I and II. This inhibition prevents the trimming of glucose residues from the N-linked glycans on viral glycoproteins. The resulting improperly folded glycoproteins are often retained in the ER and targeted for degradation. Some misfolded glycoproteins may still be incorporated into new virions, but these virions typically exhibit reduced infectivity.[1][2]

Data Presentation: Antiviral Activity of Analogous Glycosidase Inhibitors

The following table summarizes the in vitro antiviral activity of several well-characterized ER α-glucosidase inhibitors, which are analogous to this compound. The 50% inhibitory concentration (IC50) or 50% effective concentration (EC50) represents the concentration of the compound required to inhibit viral replication by 50%. The 50% cytotoxic concentration (CC50) is the concentration that results in a 50% reduction in cell viability. The Selectivity Index (SI), calculated as CC50/IC50 (or EC50), indicates the therapeutic window of the compound.

| Compound | Virus | Assay | Cell Line | IC50 / EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |

| Castanospermine (B190763) | Dengue virus (DEN-2) | Plaque Assay | BHK-21 | 1 | >500 | >500 | [3] |

| Dengue virus (DEN-2) | Plaque Assay | Huh-7 | 85.7 | >500 | >5.8 | [3] | |

| HIV-1 (GB8) | Syncytium Formation | JM | 29 | - | - | [4] | |

| Moloney murine leukemia virus (Mo-MLV) | Plaque Assay | XC | 6.8 (1.2 µg/mL) | - | - | [5][6] | |

| 6-O-butanoylcastanospermine | HIV-1 (GB8) | Syncytium Formation | JM | 1.1 | >100 | >90.9 | [4] |

| Deoxynojirimycin (DNJ) | HIV-1 (GB8) | Syncytium Formation | JM | 560 | - | - | [4] |

| Moloney murine leukemia virus (Mo-MLV) | Plaque Assay | XC | 7.4 (1.2 µg/mL) | - | - | [5][6] | |

| N-butyldeoxynojirimycin (NB-DNJ) | HIV-1 (GB8) | Syncytium Formation | JM | 56 | >5000 | >89 | [4] |

| N-nonyldeoxynojirimycin (NN-DNJ) | Bovine viral diarrhea virus (BVDV) | CPE Reduction | MDBK | 2.5 | >200 | >80 | [7] |

Experimental Protocols

Protocol 1: Plaque Reduction Assay

This assay is the gold standard for quantifying infectious virus and evaluating the efficacy of antiviral compounds against lytic viruses.

References

- 1. Direct Lysis RT-qPCR of SARS-CoV-2 in Cell Culture Supernatant Allows for Fast and Accurate Quantification - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Insights into the Activities and Usefulness of Deoxynojirimycin and Morus alba: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure-Based Design of Potent Iminosugar Inhibitors of Endoplasmic Reticulum α-Glucosidase I with Anti-SARS-CoV-2 Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]